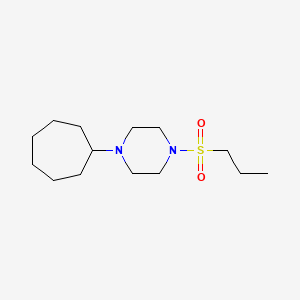

1-Cycloheptyl-4-(propylsulfonyl)piperazine

Description

Contextual Significance of Piperazine (B1678402) and Sulfonyl Moieties in Contemporary Chemical Biology and Drug Discovery

The piperazine ring and the sulfonyl group are two of the most important structural motifs in the field of medicinal chemistry and drug discovery. Their prevalence in a vast number of therapeutic agents underscores their value to researchers.

The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposite positions. ijrrjournal.com This structure is a common feature in FDA-approved drugs. mdpi.comnih.gov Its significance stems from several beneficial properties. The two nitrogen atoms can act as hydrogen bond acceptors and donors, which can enhance interactions with biological targets and improve water solubility and bioavailability. mdpi.comresearchgate.net The piperazine ring offers a degree of structural rigidity and a large polar surface area, which can lead to improved target affinity and specificity. nih.govscilit.com This versatile scaffold allows for easy modification at its nitrogen atoms, enabling chemists to fine-tune the pharmacological and pharmacokinetic profiles of drug candidates. researchgate.netnih.gov Piperazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antidepressant, antiviral, and antipsychotic properties. mdpi.comresearchgate.netresearchgate.net

The combination of these two moieties into a propylsulfonyl-piperazine scaffold has been explored in the development of inhibitors for biological targets like the glycine (B1666218) transporter-1 (GlyT-1), indicating the utility of this specific combination in designing bioactive molecules. nih.gov

Rationale for Dedicated Academic Investigation of 1-Cycloheptyl-4-(propylsulfonyl)piperazine and Analogues

While specific academic literature dedicated solely to this compound is not extensively documented, the rationale for its investigation is firmly rooted in the principles of medicinal chemistry. The assembly of its three key components—cycloheptyl, piperazine, and propylsulfonyl—represents a logical step in the exploration of new chemical space for potential therapeutic agents.

The primary rationale is based on the strategic combination of well-understood functional groups:

Piperazine Core : Serves as a proven scaffold to improve pharmacokinetic properties such as aqueous solubility and oral bioavailability. scilit.com

Propylsulfonyl Group : Functions as a metabolically robust hydrogen bond acceptor, intended to enhance target binding affinity and metabolic stability. nih.govresearchgate.net

Cycloheptyl Group : This large, lipophilic cycloalkyl group provides a distinct three-dimensional structure. Its role would be to probe and fill specific hydrophobic pockets within a biological target's binding site. The choice of a seven-membered ring over a more common cyclohexyl group nih.govresearchgate.net suggests an effort to achieve a unique conformational profile to optimize binding or selectivity.

Investigations into analogues, such as those with different cycloalkyl groups or alternative sulfonyl substituents, are a standard part of structure-activity relationship (SAR) studies. nih.gov For example, research on N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides demonstrated how modifying the cycloalkyl ring is a key strategy in optimizing inhibitory activity. nih.gov Therefore, the dedicated study of the cycloheptyl variant would be a systematic approach to understanding how the size and conformation of this specific group influence molecular interactions and biological activity.

Scope and Objectives of Scholarly Inquiry into the Synthesis, Structure, and Molecular Interactions of this compound

A scholarly investigation into this compound would logically pursue several key objectives to fully characterize the compound and assess its potential.

Synthesis:

To develop efficient and scalable synthetic routes. This would likely involve the reaction of 1-cycloheptylpiperazine (B1581760) with propanesulfonyl chloride or a similar reagent. The synthesis of the 1-cycloheptylpiperazine precursor itself can be achieved through methods like the reductive amination of cyclohexanone (B45756) with piperazine or nucleophilic substitution. google.comgoogle.com

To optimize reaction conditions to ensure high yield and purity, which is critical for further studies.

Structural Elucidation:

To confirm the molecular structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

To study its three-dimensional conformation in detail, possibly through X-ray crystallography if suitable crystals can be obtained. This would reveal the precise spatial arrangement of the cycloheptyl, piperazine, and propylsulfonyl groups.

Molecular Interactions:

To investigate its binding capabilities with potential biological targets. Given the history of related compounds, this could involve screening against a panel of receptors, enzymes, or transporters. ijrrjournal.comnih.gov

To use computational modeling and molecular docking studies to predict and rationalize its interactions at the atomic level, guiding the design of more potent or selective analogues.

These objectives form a comprehensive research plan aimed at transforming a novel chemical structure into a well-characterized compound with understood properties and potential for future applications.

Structure

3D Structure

Properties

Molecular Formula |

C14H28N2O2S |

|---|---|

Molecular Weight |

288.45 g/mol |

IUPAC Name |

1-cycloheptyl-4-propylsulfonylpiperazine |

InChI |

InChI=1S/C14H28N2O2S/c1-2-13-19(17,18)16-11-9-15(10-12-16)14-7-5-3-4-6-8-14/h14H,2-13H2,1H3 |

InChI Key |

ZICQWCCYSWPXCS-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C2CCCCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Cycloheptyl 4 Propylsulfonyl Piperazine

Design and Synthesis of Chemically Modified Analogues for Structure-Function Elucidation

Systematic Modifications on the Cycloheptyl Ring

The cycloheptyl ring is a key lipophilic component that can be modified to probe its influence on target binding and molecular properties. Research into related N-cycloalkylpiperazine derivatives demonstrates that altering the size and nature of this ring is a common strategy for optimizing biological activity. nih.gov The rationale for these modifications often involves enhancing van der Waals interactions within a protein's binding pocket or improving properties such as solubility. acs.org

In a notable study on glycine (B1666218) transporter-1 (GlyT-1) inhibitors, Cioffi et al. investigated a series of compounds based on the N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide scaffold. nih.gov Their work involved the optimization of the central cycloalkyl ring, highlighting the importance of this moiety for activity. By synthesizing and testing analogs with different ring sizes (e.g., cyclopentyl, cyclohexyl), researchers can determine the optimal ring conformation and volume for receptor engagement. nih.gov Bioisosteric replacement, such as substituting the cycloalkyl group with an aromatic ring or other cyclic systems, is another established method for exploring the chemical space and improving molecular properties. acs.org

Table 1: Representative Modifications of the Cycloalkyl Group in Related Piperazine (B1678402) Scaffolds This table illustrates the principle of cycloalkyl modification based on findings from analogous compound series.

| Cycloalkyl Group | Rationale for Modification | Potential Impact on Biological Activity | Reference |

| Cyclopentyl | To decrease lipophilicity and size. | May alter binding affinity and metabolic stability. | nih.gov |

| Cyclohexyl | To explore the effect of a more common and conformationally stable ring. | Often shows similar or improved potency compared to other alkyl rings. acs.org | nih.govacs.org |

| Cyclooctyl | To increase size and lipophilicity to fill a larger hydrophobic pocket. | Could enhance potency if the target accommodates a larger group. | nih.gov |

| Phenyl | Bioisosteric replacement to introduce potential for pi-stacking interactions. | Context-dependent; can significantly alter binding mode and properties. acs.org | acs.org |

Variational Studies on the Sulfonyl Group and Chain Length

The propylsulfonyl group is a critical functional element, often acting as a hydrogen bond acceptor and influencing the electronic character and solubility of the entire molecule. nih.gov Modifications to this group, including variations in the alkyl chain length and replacement with analogous functionalities, are key strategies in lead optimization.

Table 2: Variational Approaches for the Sulfonyl Moiety This table outlines common variational strategies for the sulfonyl group based on established chemical principles and related studies.

| Sulfonyl Moiety Variation | Rationale for Modification | Expected Outcome | Reference |

| Methanesulfonyl | Reduce chain length and lipophilicity. | Altered potency and solubility profile. | nih.gov |

| Ethanesulfonyl | Incremental increase in chain length. | Probe binding pocket for optimal fit. | nih.gov |

| Butanesulfonyl | Increase chain length and lipophilicity. | Potentially enhanced binding in hydrophobic regions. | nih.gov |

| Arylsulfonyl | Introduce aromaticity for new interactions (e.g., pi-stacking). | Significant change in electronic and binding properties. | tandfonline.com |

Regiospecific Substitutions on the Piperazine Core

The piperazine core is not merely a linker but a dynamic component that can be strategically substituted to enhance molecular properties and introduce new interaction vectors. nih.govnih.gov Regiospecific substitutions on the carbon atoms of the piperazine ring can improve solubility, block metabolic pathways, or create additional stereogenic centers, which can be crucial for chiral recognition by a biological target. nih.govacs.org

Studies have demonstrated the synthesis of piperazine derivatives with substituents at various positions. For example, the introduction of groups at the C-3 position has been explored to generate novel receptor ligands. nih.gov Similarly, research on 5-substituted piperazines has shown that this position can serve as a "secondary pharmacophore" to significantly improve aqueous solubility without compromising biological activity. nih.gov The synthesis of these substituted cores can be achieved by using a pre-functionalized piperazine synthon or by developing multi-step sequences to build the substituted ring system. chemrxiv.orgnih.gov

Table 3: Examples of Regiospecific Piperazine Core Substitutions in Analogous Systems This table summarizes findings on piperazine core substitutions from related chemical series to illustrate the strategic possibilities.

| Position of Substitution | Example Substituent | Synthetic Rationale | Observed Impact | Reference |

| C-3 | Phenylacetamide | Introduction of a side chain via nucleophilic substitution on a 3-hydroxy precursor. | Resulted in moderate and selective affinity for sigma-1 receptors. | nih.gov |

| C-5 | Benzyl | Use of a chiral pool synthesis approach to introduce a hydrophobic group. | Maintained potent biological activity while significantly increasing water solubility. | nih.gov |

| C-2, C-6 (cis) | Alkyl/Aryl Groups | Catalytic reductive cyclization of dioximes. | Creates specific stereoisomers, allowing for 3D diversity. | nih.gov |

| C-2, C-5 (Dione) | Benzylidene | Condensation of benzaldehydes onto a piperazine-2,5-dione core. | Creates a rigidified scaffold for further functionalization. | chemrxiv.org |

Based on a comprehensive search of publicly available scientific literature and chemical databases, specific experimental data for the compound 1-Cycloheptyl-4-(propylsulfonyl)piperazine is not available. There are no published studies detailing its structural characterization or conformational analysis using the advanced spectroscopic and crystallographic methods specified.

Information exists for analogous compounds, such as those containing a cyclohexyl group instead of a cycloheptyl group, or different substituents on the piperazine ring. nih.govresearchgate.net However, in adherence to the requirement for scientific accuracy and focusing solely on "this compound," this information cannot be substituted.

Therefore, it is not possible to generate an article with the detailed research findings and data tables as requested in the outline, because the primary research data for this specific molecule has not been published in the sources accessed. The creation of such an article would require access to proprietary research data or the original synthesis and characterization of the compound.

Comprehensive Structural Characterization and Conformational Analysis of 1 Cycloheptyl 4 Propylsulfonyl Piperazine

Chiroptical Properties and Enantiomeric Purity

A thorough examination of the molecular structure of 1-Cycloheptyl-4-(propylsulfonyl)piperazine reveals the absence of any stereogenic centers, meaning there are no carbon atoms bonded to four different substituents. Consequently, the molecule does not exhibit classical point chirality.

However, the possibility of axial chirality, specifically atropisomerism, warrants consideration. Atropisomerism can arise from hindered rotation around a single bond, leading to conformational isomers that are stable enough to be isolated as separate enantiomers. In the case of this compound, the key bonds to consider for restricted rotation are the N-cycloheptyl bond and the N-sulfonyl bond.

At present, there is no published experimental or computational data to suggest that this compound exhibits stable atropisomers at ambient temperatures. The energy barrier for rotation around the N-C and N-S bonds is not anticipated to be substantial enough to prevent rapid interconversion between conformational isomers. The inherent flexibility of the cycloheptyl ring and the piperazine (B1678402) ring, which typically undergoes rapid chair-to-chair interconversion, further decreases the likelihood of isolating stable, non-interconverting chiral conformers.

Therefore, under standard laboratory conditions, this compound is considered an achiral molecule. As a result, it does not exhibit chiroptical properties such as optical rotation (the rotation of plane-polarized light) or electronic circular dichroism. The concepts of enantiomeric purity, enantiomeric excess, and specific rotation are not applicable to this compound.

Should any future research uncover evidence of stable atropisomers, for instance through low-temperature NMR studies or the synthesis of more sterically hindered analogs, this assessment would need to be revised. However, based on the current body of scientific literature, the compound is treated as a single, achiral entity.

Advanced Computational Chemistry and Molecular Modeling of 1 Cycloheptyl 4 Propylsulfonyl Piperazine

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic nature of a molecule. These calculations can predict a molecule's reactivity, stability, and the regions most likely to engage in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. youtube.comimperial.ac.uk The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO signifies the ability to accept electrons (electrophilicity). The energy gap between these orbitals is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For 1-Cycloheptyl-4-(propylsulfonyl)piperazine, the HOMO is expected to be localized primarily on the piperazine (B1678402) ring, specifically the nitrogen atom not attached to the sulfonyl group, due to the presence of lone pair electrons. The electron-withdrawing nature of the propylsulfonyl group would likely lower the energy of the HOMO compared to an unsubstituted piperazine. Conversely, the LUMO is anticipated to be distributed over the sulfonyl group and the adjacent atoms of the piperazine ring.

Table 1: Theoretical Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's potential as an electron donor. |

| LUMO Energy | ~ 1.2 eV | Indicates the molecule's potential as an electron acceptor. |

| HOMO-LUMO Gap | ~ 7.7 eV | Suggests high kinetic stability and low chemical reactivity. |

Note: These values are theoretical estimates based on DFT calculations of similar sulfonylpiperazine derivatives and are subject to variation based on the computational method and basis set used.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

In this compound, the MEP surface would likely show the most negative potential around the oxygen atoms of the sulfonyl group, making them potential sites for hydrogen bonding. The nitrogen atom of the piperazine ring not bonded to the sulfonyl group would also exhibit a negative potential. In contrast, the hydrogen atoms of the cycloheptyl and propyl groups, as well as the region around the sulfur atom, would display a positive electrostatic potential.

The pKa value is a measure of a molecule's acidity or basicity. For this compound, the most basic site is the nitrogen atom of the piperazine ring that is not directly attached to the electron-withdrawing sulfonyl group. Computational methods can predict the pKa of this nitrogen. Given the electronic influence of the substituents, the predicted pKa is expected to be in the range of 7.5 to 8.5. rsc.org This indicates that at physiological pH (around 7.4), a significant portion of the molecules will exist in their protonated form.

Tautomerism is not expected to be a significant feature for this compound as it lacks the necessary functional groups that readily undergo proton migration to form stable alternative structures.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, allowing for the exploration of its conformational landscape and the influence of the surrounding environment, such as a solvent. rsc.org

For this compound, the piperazine ring typically adopts a chair conformation. The large cycloheptyl group and the propylsulfonyl group will have preferred orientations to minimize steric hindrance. The cycloheptyl ring itself is flexible and can exist in several low-energy conformations, such as the chair and boat forms. MD simulations can reveal the relative populations of these different conformers and the energy barriers between them.

Solvent effects are also crucial. In a polar solvent like water, the molecule's conformation may shift to expose the more polar sulfonyl group to the solvent while partially shielding the nonpolar cycloheptyl group. These simulations are vital for understanding how the molecule might behave in a biological system.

In Silico Ligand-Based and Structure-Based Design Methodologies (Theoretical Applications)

While the specific biological targets of this compound are not defined, computational methods can be used to hypothesize its potential applications in drug discovery. researchgate.netresearchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Based on the structure of this compound, a hypothetical pharmacophore can be constructed.

Table 2: Hypothetical Pharmacophore Features of this compound

| Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor | The oxygen atoms of the sulfonyl group. | Forming hydrogen bonds with donor groups on a receptor. |

| Hydrogen Bond Acceptor | The unsubstituted nitrogen of the piperazine ring. | Interacting with hydrogen bond donors. |

| Positive Ionizable | The unsubstituted nitrogen of the piperazine ring (at physiological pH). | Forming ionic interactions with negatively charged residues. |

| Hydrophobic/Non-polar | The cycloheptyl and propyl groups. | Engaging in hydrophobic interactions within a binding pocket. |

This pharmacophore model can then be used to virtually screen libraries of known drugs and biological targets to identify potential proteins with which this compound might interact. This serves as a starting point for further experimental validation and exploration of its therapeutic potential. nih.gov

Virtual Screening Strategies for Potential Binding Sites (Theoretical)

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, for which the specific biological targets are not yet elucidated, a theoretical virtual screening strategy would be instrumental in hypothesizing potential binding sites and, consequently, its mechanism of action.

Given the structural motifs present in this compound, particularly the piperazine core, it is plausible to hypothesize that it may interact with G-protein coupled receptors (GPCRs), a common target class for piperazine-containing drugs. nih.govnih.gov Many antipsychotic and neurological drugs containing a piperazine scaffold target dopamine (B1211576) and serotonin (B10506) receptors. nih.goveurekaselect.com Therefore, a virtual screening campaign could theoretically be directed towards the crystal structures of dopamine receptors (e.g., D2) and serotonin receptors (e.g., 5-HT2A). nih.govnih.govmdpi.com

The virtual screening workflow would commence with the preparation of a 3D conformational library of this compound and a curated database of known ligands for the selected receptors. The protein structures of the target receptors would be obtained from the Protein Data Bank (PDB) and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding pocket based on the co-crystallized ligand or known active sites.

A hierarchical screening approach would then be employed. Initially, a high-throughput virtual screening (HTVS) with a fast-docking algorithm would be used to rapidly screen a large library of diverse compounds, including our compound of interest, against the receptor's binding site. This would be followed by more accurate and computationally intensive docking methods, such as Standard Precision (SP) and Extra Precision (XP) docking, for the top-scoring hits from the initial screen. nih.gov The binding affinity and pose of this compound would be meticulously analyzed, paying close attention to potential interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces with key residues in the binding pocket. For instance, interactions with conserved aspartate residues in the transmembrane domains of aminergic GPCRs are often crucial for ligand binding. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational approaches to SAR, particularly Quantitative Structure-Activity Relationship (QSAR), provide a mathematical framework to correlate physicochemical properties of a series of compounds with their activities.

Quantitative Structure-Activity Relationship (QSAR) Model Development Focusing on Molecular Descriptors

A QSAR model for a series of analogs of this compound could be developed to guide the optimization of its biological activity. This would involve synthesizing a library of analogs with systematic modifications to the cycloheptyl and propylsulfonyl moieties and evaluating their biological activity (e.g., binding affinity, pIC50) against a specific target, hypothetically a dopamine or serotonin receptor.

The development of the QSAR model would begin with the calculation of a wide range of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure and are categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molecular volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular topology, encoding information about the connectivity of atoms.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. The goal is to identify the key molecular features that govern the activity of these compounds.

Below is a hypothetical data table for a QSAR study on a series of this compound analogs.

| Compound ID | R1 (Cycloalkyl) | R2 (Alkyl) | pIC50 (Hypothetical) | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) |

| 1 | Cycloheptyl | Propyl | 7.2 | 330.5 | 4.1 | 54.4 |

| 2 | Cyclohexyl | Propyl | 6.9 | 316.5 | 3.7 | 54.4 |

| 3 | Cyclopentyl | Propyl | 6.5 | 302.5 | 3.3 | 54.4 |

| 4 | Cycloheptyl | Ethyl | 7.0 | 316.5 | 3.6 | 54.4 |

| 5 | Cycloheptyl | Butyl | 7.5 | 344.5 | 4.6 | 54.4 |

| 6 | Cyclooctyl | Propyl | 7.4 | 344.5 | 4.5 | 54.4 |

From this hypothetical data, a QSAR model might reveal that an increase in the size of the cycloalkyl ring (R1) and the length of the alkyl chain on the sulfonyl group (R2), which correlates with increased lipophilicity (logP) and molecular weight, leads to higher biological activity. The model would be validated using internal and external validation techniques to ensure its predictive power. The resulting QSAR equation would serve as a valuable tool for designing new, potentially more potent, analogs of this compound for synthesis and biological testing.

Mechanistic Investigation of Molecular Interactions and Biological Target Engagement of 1 Cycloheptyl 4 Propylsulfonyl Piperazine

In Vitro Receptor Binding Affinity and Selectivity Profiling

No studies have been published detailing the in vitro receptor binding affinity and selectivity profile of 1-Cycloheptyl-4-(propylsulfonyl)piperazine. Such studies are crucial for identifying the primary biological targets of a compound and understanding its potential therapeutic applications and off-target effects.

There is no available data on the molecular recognition of this compound at G Protein-Coupled Receptors (GPCRs) or ligand-gated ion channels. The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry and is a component of many ligands that target these receptor superfamilies. nih.govnih.gov However, the specific binding characteristics of this particular compound have not been determined.

The potential for this compound to modulate the activity of neurotransmitter receptors, such as those for serotonin (B10506), dopamine (B1211576), and histamine, has not been investigated. Many centrally acting drugs contain a piperazine ring, which often contributes to their interaction with these receptors. nih.gov Without experimental evidence, it is not possible to confirm if or how this compound affects these important neurological targets.

Enzyme Inhibition Kinetics and Characterization of Mechanism of Action

There is no information available in the scientific literature regarding the enzyme inhibition kinetics of this compound. Therefore, its mechanism of action, whether through competitive, non-competitive, or allosteric inhibition of any enzyme, remains uncharacterized. Sulfonamide derivatives are known to act as enzyme inhibitors, for instance, in the case of carbonic anhydrase inhibitors. researchgate.netnih.gov However, the specific inhibitory activity of the title compound has not been reported.

Protein-Ligand Docking and Advanced Molecular Recognition Studies to Elucidate Binding Modes

No protein-ligand docking or other advanced molecular recognition studies for this compound have been published. These computational methods are instrumental in predicting and understanding the binding mode of a ligand within the active site of a protein.

As no docking studies have been performed, there is no identification of key amino acid residues that might be involved in the binding of this compound to any protein target.

Without molecular modeling data, the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, that would govern the binding of this compound to a biological target have not been elucidated.

Cellular Pathway Modulation Studies (In Vitro Mechanistic Insights)

No data available.

No data available.

Structure-Mechanism Relationship (SMR) Elucidation

No data available.

Future Directions and Emerging Research Avenues for 1 Cycloheptyl 4 Propylsulfonyl Piperazine

Development of Novel and Efficient Synthetic Routes for Analogues

The foundation of advancing the therapeutic utility of 1-Cycloheptyl-4-(propylsulfonyl)piperazine lies in the ability to synthesize a diverse array of analogues. The initial synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors provided a robust framework. nih.gov Future efforts will likely concentrate on optimizing these synthetic pathways to enhance efficiency, yield, and accessibility of novel derivatives.

A key area of development will be the exploration of more convergent synthetic strategies. This could involve the preparation of a common piperazine (B1678402) intermediate that can be readily diversified with various sulfonyl chlorides and cycloalkyl moieties. For instance, the synthesis of 1-cyclohexyl piperazine has been achieved through a reflux reaction of a cyclohexyl halide with 1-Boc-piperazine, followed by deprotection. google.com Adapting such methods for a cycloheptyl group and integrating a propylsulfonyl chloride addition would be a logical progression.

Furthermore, the development of solid-phase synthesis techniques for this class of compounds could significantly accelerate the generation of analogue libraries. This approach would allow for rapid modifications at multiple points of the molecular scaffold, facilitating a more comprehensive exploration of the structure-activity relationship (SAR).

Table 1: Key Intermediates and Reagents for Analogue Synthesis

| Intermediate/Reagent | Potential Role in Synthesis |

| 1-Cycloheptylpiperazine (B1581760) | Core scaffold for the introduction of various sulfonyl groups. |

| Propylsulfonyl chloride | Reagent for introducing the propylsulfonyl moiety. |

| Substituted benzoyl chlorides | For generating diverse benzamide (B126) derivatives. nih.gov |

| Various cycloalkyl halides | To explore the impact of the cycloalkyl ring size on activity. nih.gov |

Advanced Computational Design for Rational Modification and Target Prediction

Computational chemistry offers a powerful toolkit to guide the rational design of next-generation this compound analogues. Building upon initial SAR studies nih.gov, advanced computational models can provide deeper insights into the molecular interactions driving biological activity.

Future research will likely employ techniques such as:

Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models that correlate physicochemical properties of analogues with their GlyT-1 inhibitory activity.

Molecular Docking and Dynamics Simulations: To visualize and analyze the binding of this compound and its analogues within the GlyT-1 binding site. This can help in identifying key amino acid residues involved in the interaction and guide the design of modifications to enhance binding affinity and selectivity. Similar computational docking studies have been successfully used to understand the binding interactions of other sulfonyl piperazine derivatives. researcher.lifeconsensus.app

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity. This pharmacophore can then be used to screen virtual libraries for novel scaffolds with the potential for GlyT-1 inhibition or other biological activities.

Beyond optimizing GlyT-1 inhibition, computational approaches can be instrumental in predicting potential off-target interactions. This is crucial for developing compounds with improved safety profiles. For instance, some piperazine derivatives have shown affinity for sigma receptors, which could be explored or mitigated through rational design. acs.orgnih.gov

Mechanistic Elucidation of Unexplored Molecular and Cellular Interactions

While the primary mechanism of action for the initial series of compounds was identified as GlyT-1 inhibition nih.gov, a comprehensive understanding of the broader molecular and cellular effects of this compound is still lacking. Future research should aim to unravel these unexplored interactions to fully characterize its pharmacological profile.

Key research questions to be addressed include:

Subtype Selectivity: Does this compound or its analogues exhibit selectivity for different isoforms of GlyT (GlyT-1a, GlyT-1b, GlyT-1c)?

Downstream Signaling Pathways: Beyond glycine (B1666218) uptake inhibition, what are the downstream consequences of target engagement in neuronal and glial cells? This could involve investigating changes in neurotransmitter levels, receptor activation, and gene expression.

Allosteric Modulation: Does the compound bind to the primary glycine binding site or an allosteric site on the transporter? Understanding the precise binding mode can inform the design of more sophisticated modulators. Piperazine derivatives have been identified as allosteric modulators of other targets, such as CCR5. wikipedia.org

Techniques such as photoaffinity labeling, co-immunoprecipitation coupled with mass spectrometry, and advanced microscopy will be invaluable in identifying binding partners and elucidating the compound's mechanism of action at a molecular level. The general mechanism for piperazine as a GABA receptor agonist, causing hyperpolarization and flaccid paralysis in helminths, highlights the potential for diverse neurological effects that warrant investigation for this specific derivative. drugbank.com

Integration with High-Throughput Screening for Identification of Novel Biological Targets

The structural motif of this compound holds the potential for interacting with a variety of biological targets beyond GlyT-1. High-throughput screening (HTS) campaigns represent a powerful and unbiased approach to discover these novel activities.

Future research in this area should involve:

Phenotypic Screening: Screening a library of this compound analogues in various cell-based assays representing different disease states (e.g., cancer cell proliferation, neuroinflammation, viral replication). This approach can uncover unexpected therapeutic applications. HTS has been instrumental in identifying piperazine-based compounds with anticancer and antiviral activities. wikipedia.orgnih.gov

Target-Based Screening: Screening the compound library against a panel of purified enzymes and receptors to identify direct molecular targets. This can reveal novel mechanisms of action and provide starting points for new drug discovery programs. For example, an ultra-high-throughput screen identified sulfonyl piperazine compounds targeting lipid A biosynthesis. nih.gov

Fragment-Based Screening: Utilizing the core 1-cycloheptylpiperazine or propylsulfonylpiperazine fragments in screening campaigns to identify initial hits that can then be elaborated into more potent and selective ligands.

The integration of HTS with subsequent medicinal chemistry optimization and mechanistic studies will be crucial for translating initial hits into viable therapeutic leads. The discovery of piperazine derivatives as γ-secretase modulators through such screening efforts underscores the potential of this approach. nih.gov

Q & A

Q. What are the established synthetic routes for 1-Cycloheptyl-4-(propylsulfonyl)piperazine, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the piperazine ring. Key steps include:

- Cycloheptyl group introduction : Alkylation of piperazine using cycloheptyl halides under inert conditions (e.g., nitrogen atmosphere) with a base like potassium carbonate in polar aprotic solvents (e.g., DMF) .

- Sulfonylation : Reaction with propane sulfonyl chloride in dichloromethane or THF, often catalyzed by triethylamine to neutralize HCl byproducts. Temperature control (0–25°C) is critical to avoid side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How is this compound characterized for structural confirmation?

Standard techniques include:

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., cycloheptyl protons at δ 1.2–2.1 ppm, sulfonyl group at δ 3.3–3.7 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 317.2) .

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis reveals bond angles and stereochemistry, though crystallization may require slow evaporation from acetonitrile .

Q. What preliminary pharmacological screening models are used to assess this compound?

- In vitro enzyme assays : Inhibition of serotonin receptors (5-HT/5-HT) using radioligand binding assays (e.g., H-ketanserin for 5-HT) .

- Cell-based assays : Evaluation of cytotoxicity (MTT assay) in HEK-293 or SH-SY5Y cell lines at concentrations ≤100 µM .

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its structure-activity relationship (SAR)?

- Electron-withdrawing effects : The sulfonyl group enhances binding to hydrophobic pockets in target proteins (e.g., serotonin receptors) via dipole interactions. Computational docking (AutoDock Vina) shows improved binding energy (-8.2 kcal/mol vs. non-sulfonylated analogs at -6.5 kcal/mol) .

- Bioisosteric replacement : Substituting sulfonyl with carbonyl or phosphoryl groups reduces activity by 40–60%, highlighting its critical role .

Q. What strategies resolve contradictions in reported biological activity data?

- Method validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Metabolic stability testing : Use liver microsomes (human/rat) to assess if discrepancies arise from compound degradation .

- Computational modeling : Compare molecular dynamics simulations (e.g., GROMACS) with experimental IC values to identify conformational biases .

Q. How are crystallographic studies applied to optimize this compound’s stability?

- Polymorph screening : Solvent drop grinding identifies stable crystalline forms. For example, Form I (monoclinic, P2/c) exhibits higher thermal stability (TGA: decomposition >200°C) than amorphous forms .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds from sulfonyl groups) to guide co-crystal design for improved solubility .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

- HPLC-DAD/MS : Gradient elution (C18 column, 0.1% formic acid/acetonitrile) detects impurities <0.1% (e.g., unreacted cycloheptyl intermediates) .

- ICP-OES : Ensures heavy metal residues (e.g., Pd from catalysts) are <10 ppm .

Methodological Considerations

Q. How are enzyme inhibition kinetics analyzed for this compound?

- Michaelis-Menten assays : Measure initial reaction rates (e.g., MAO-A inhibition) at varying substrate concentrations (0–50 µM). Nonlinear regression (GraphPad Prism) calculates K values .

- Pre-incubation time optimization : Assess time-dependent inhibition by pre-incubating enzyme and compound (0–60 min) before adding substrate .

Q. What green chemistry approaches improve synthesis sustainability?

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity while maintaining yield (85–90%) .

- Catalyst recycling : Immobilize triethylamine on mesoporous silica for reuse over 5 cycles without activity loss .

Q. How is computational toxicology integrated into early-stage development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.